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Compound of Interest

Compound Name: Gisadenafil Besylate

Cat. No.: B1662341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gisadenafil Besylate, also known as UK-369,003, is a potent and selective inhibitor of

phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic

guanosine monophosphate (cGMP), a key signaling molecule in various physiological

processes. By inhibiting PDE5, Gisadenafil Besylate increases intracellular cGMP levels,

leading to smooth muscle relaxation and vasodilation. This mechanism of action has been

explored for its therapeutic potential in conditions such as lower urinary tract symptoms (LUTS)

associated with benign prostatic hyperplasia (BPH). This technical guide provides a

comprehensive overview of the discovery, synthesis, mechanism of action, and available

clinical data for Gisadenafil Besylate.

Discovery and Development
Gisadenafil Besylate (UK-369,003) was developed by Pfizer as part of a research program

aimed at identifying novel PDE5 inhibitors with favorable pharmacokinetic profiles, including

good oral bioavailability and dose-proportional pharmacokinetics. The discovery process

involved the design and synthesis of a series of pyrazolopyrimidinone-based compounds,

leading to the identification of UK-369,003 as a promising clinical candidate.
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A summary of the key chemical properties of Gisadenafil Besylate is presented in the table

below.

Property Value

Chemical Name

5-(2-ethoxy-5-((4-ethylpiperazin-1-

yl)sulfonyl)pyridin-3-yl)-3-ethyl-2-(2-

methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidin-

7(4H)-one benzenesulfonate

Synonyms UK-369,003, Gisadenafil besylate

CAS Number 334827-98-4

Molecular Formula C₂₃H₃₃N₇O₅S · C₆H₆O₃S

Molecular Weight 677.79 g/mol

IC₅₀ for PDE5 3.6 nM[1]

Synthesis
A detailed, step-by-step synthesis protocol for Gisadenafil Besylate is not publicly available in

the reviewed literature. However, the synthesis of structurally related pyrazolopyrimidinone-

based PDE5 inhibitors, such as sildenafil, typically involves a convergent synthesis strategy.

A plausible synthetic approach for Gisadenafil Besylate, based on known methods for this

class of compounds, would likely involve the following key steps:

Synthesis of the pyrazolopyrimidinone core: This often involves the condensation of a

pyrazole derivative with a β-keto ester followed by cyclization.

Functionalization of the phenyl ring: Introduction of the ethoxy and sulfonyl chloride groups

onto a phenyl precursor.

Coupling of the core structures: A coupling reaction, such as a Suzuki or Stille coupling, to

link the pyrazolopyrimidinone core with the functionalized phenyl ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1662341?utm_src=pdf-body
https://www.glpbio.com/sp/research-area/gisadenafil-besylate.html
https://www.benchchem.com/product/b1662341?utm_src=pdf-body
https://www.benchchem.com/product/b1662341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final modification and salt formation: Introduction of the N-ethylpiperazine moiety to the

sulfonyl chloride group and subsequent formation of the besylate salt.

The following diagram illustrates a generalized workflow for the synthesis of

pyrazolopyrimidinone PDE5 inhibitors.

Generalized Synthetic Workflow for Pyrazolopyrimidinone PDE5 Inhibitors
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Caption: Generalized workflow for pyrazolopyrimidinone synthesis.
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Gisadenafil Besylate is a selective inhibitor of cGMP-specific phosphodiesterase type 5

(PDE5). The mechanism of action involves the potentiation of the nitric oxide (NO)/cGMP

signaling pathway.

In response to stimuli, nitric oxide (NO) is released, which in turn activates guanylate cyclase

(GC). Activated GC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic

guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the

activation of protein kinase G (PKG) and subsequent phosphorylation of various downstream

targets. This cascade ultimately results in a decrease in intracellular calcium levels and smooth

muscle relaxation.

The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases.

Gisadenafil Besylate specifically inhibits PDE5, the predominant phosphodiesterase isoform

in certain tissues, thereby preventing the breakdown of cGMP. The resulting accumulation of

cGMP enhances and prolongs the smooth muscle relaxant effects of NO.

The following diagram illustrates the signaling pathway of PDE5 inhibition.
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Signaling Pathway of PDE5 Inhibition
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Caption: PDE5 inhibition by Gisadenafil Besylate.

Clinical Data
A clinical trial investigated the efficacy and safety of Gisadenafil Besylate (UK-369,003) for the

treatment of men with lower urinary tract symptoms (LUTS) associated with benign prostatic

hyperplasia (BPH).
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Study Design
Type: Multicentre, double-blind, placebo- and active-controlled, parallel-group study.

Population: 418 men aged ≥ 40 years with a clinical diagnosis of BPH, an International

Prostate Symptom Score (IPSS) of ≥ 13, and a maximum urinary flow rate (Qmax) of 5-15

mL/s.

Treatments:

UK-369,003 Modified Release (MR): 10 mg, 25 mg, 50 mg, 100 mg

UK-369,003 Immediate Release (IR): 40 mg

Tamsulosin: 0.4 mg prolonged release

Placebo

Duration: 12 weeks

The following diagram outlines the experimental workflow of the clinical trial.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial Workflow for UK-369,003 in LUTS/BPH
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Caption: Clinical trial workflow for LUTS/BPH study.

Efficacy Results
The primary endpoint was the change in total International Prostate Symptom Score (IPSS)

from baseline to week 12.

Treatment Group
Mean Change in IPSS from Baseline (vs.
Placebo)

UK-369,003 100 mg MR -2.91

UK-369,003 40 mg IR -2.50
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The study demonstrated a dose-dependent increase in efficacy with the modified-release

formulation. For the 100 mg MR dose, the maximum urinary flow rate (Qmax) improved by 2.10

mL/s compared to 0.84 mL/s in the placebo group.

Safety and Tolerability
Gisadenafil Besylate was reported to be well-tolerated in men with LUTS associated with

BPH.

Pharmacokinetics
The pharmacokinetics of Gisadenafil Besylate have been studied in healthy volunteers. It is

predominantly metabolized by cytochrome P450 3A4 (CYP3A4) and is also a substrate for the

efflux transporter P-glycoprotein. Nonlinearity in systemic exposure was observed at doses of

100 mg and greater with an immediate-release formulation. A modified-release formulation

resulted in prolonged systemic exposure but reduced bioavailability compared to the

immediate-release formulation.

Conclusion
Gisadenafil Besylate (UK-369,003) is a potent and selective PDE5 inhibitor that has shown

clinically meaningful efficacy and good tolerability in the treatment of lower urinary tract

symptoms associated with benign prostatic hyperplasia. Its mechanism of action, centered on

the potentiation of the NO/cGMP signaling pathway, offers a therapeutic avenue for conditions

characterized by smooth muscle dysfunction. While detailed public information on its synthesis

is limited, the available data on its discovery, mechanism of action, and clinical performance

provide a solid foundation for further research and development in this area. Further studies

are warranted to fully elucidate its therapeutic potential and long-term safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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